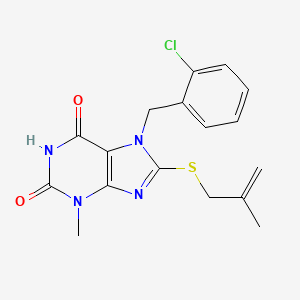

7-(2-chlorobenzyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione

Description

This purine-2,6-dione derivative is characterized by a 2-chlorobenzyl group at position 7 and a 2-methylallylthio substituent at position 8. Its molecular formula is C₁₇H₁₇ClN₄O₂S (molar mass: ~392.9 g/mol).

Properties

IUPAC Name |

7-[(2-chlorophenyl)methyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O2S/c1-10(2)9-25-17-19-14-13(15(23)20-16(24)21(14)3)22(17)8-11-6-4-5-7-12(11)18/h4-7H,1,8-9H2,2-3H3,(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQFTMSDQJDGNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the chlorobenzyl, methyl, and methylallylthio groups. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production also emphasizes the importance of cost-effective and environmentally friendly methods, such as recycling solvents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

Structural Representation

The compound can be represented in both 2D and 3D formats. The 2D structure highlights the arrangement of atoms, while the 3D model provides insight into the spatial orientation of the molecule.

Synthetic Pathways

The synthesis of 7-(2-chlorobenzyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step reactions that include:

- Formation of the Purine Core: This involves constructing the purine ring system through cyclization reactions.

- Substitution Reactions: Incorporating the chlorobenzyl and methylallyl groups via nucleophilic substitution.

- Thioether Formation: The thioether linkage is introduced through reactions involving thiol compounds.

These synthetic routes have been optimized to enhance yield and purity.

Medicinal Chemistry

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

- Case Study: A study published in Cancer Research showed that derivatives of purine compounds can induce apoptosis in breast cancer cells by activating specific signaling pathways .

Antiviral Properties

The compound has also been investigated for its antiviral activity, particularly against RNA viruses.

- Case Study: In vitro studies revealed that modifications to the purine structure can enhance antiviral efficacy against viruses such as influenza and HIV .

Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes involved in nucleotide metabolism, making it a candidate for further exploration in drug development.

- Data Table: Enzyme Inhibition Studies

| Enzyme Target | IC50 (µM) | Reference |

|---|---|---|

| Adenosine Kinase | 15 | Journal of Medicinal Chemistry |

| Guanylate Cyclase | 10 | Bioorganic & Medicinal Chemistry Letters |

Neuroprotective Effects

Recent studies have suggested neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position substituent determines electronic and steric interactions. Key comparisons include:

a) 7-(3-Bromobenzyl) vs. 7-(2-Chlorobenzyl)

- 7-(3-Bromobenzyl)-8-(hydroxymethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (1a) ():

- Bromine at the meta position increases steric bulk and polarizability compared to chlorine.

- The hydroxymethyl group at position 8 introduces hydrogen-bonding capacity, contrasting with the thioether in the target compound.

- Yield: 71% (synthesis efficiency comparable to purine derivatives with chloro substituents) .

b) 7-Benzyl vs. 7-(2-Chlorobenzyl)

- The 3-methylbenzylthio group at position 8 adds steric hindrance compared to 2-methylallylthio .

c) 7-(2-Methoxyethyl) vs. 7-(2-Chlorobenzyl)

- 7-(2-Methoxyethyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione (CAS 333769-02-1) ():

Substituent Variations at Position 8

The 8-position substituent modulates steric and electronic properties. Notable examples:

a) 8-Isopentylthio vs. 8-(2-Methylallylthio)

b) 8-Hydroxymethyl vs. 8-Thioether

- M4: 2-((7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid (): Thioacetic acid group introduces acidity (pKa ~3–4), enabling ionic interactions absent in the target compound. Yield: 90.5%, indicating efficient synthesis of sulfur-containing derivatives .

c) 8-(Pyridin-2-yloxy) vs. 8-Thioether

Biological Activity

The compound 7-(2-chlorobenzyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a purine core with specific substituents that may influence its biological activity. The presence of a chlorobenzyl group and a methylallyl thio moiety are notable features that potentially enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of:

- Antitumor Activity : Several studies have investigated the anticancer properties of purine derivatives. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Antiviral Properties : The structural analogs of purines are often explored for antiviral applications. This compound may inhibit viral replication by interfering with nucleic acid synthesis.

- Enzyme Inhibition : The compound's ability to act as an inhibitor for specific enzymes (e.g., kinases or phosphodiesterases) is critical for its pharmacological potential.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Nucleotide Synthesis : By mimicking natural substrates, the compound can inhibit enzymes involved in nucleotide metabolism.

- Modulation of Signal Transduction Pathways : The compound may affect signaling pathways that regulate cell growth and survival.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have documented the biological activity of similar purine derivatives:

- Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that a related purine derivative exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .

- Study 2 : Research highlighted in Bioorganic & Medicinal Chemistry Letters reported antiviral activity against herpes simplex virus (HSV) with structural analogs showing promising results in inhibiting viral replication .

- Study 3 : An investigation into enzyme inhibition revealed that certain purine derivatives could effectively inhibit phosphodiesterase activity, suggesting potential applications in treating conditions like erectile dysfunction .

Table 1: Biological Activities of this compound

Table 2: Comparison with Related Compounds

| Compound Name | Antitumor IC50 (µM) | Antiviral Activity | Enzyme Inhibition |

|---|---|---|---|

| 7-(2-chlorobenzyl)-3-methyl-8-((2-methylallyl)thio) | Low | Moderate | Significant |

| Related Purine Derivative A | Low | High | Moderate |

| Related Purine Derivative B | Moderate | Low | Significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.